molecular formula C22H31N3O11 B608811 Mal-amido-PEG4-NHS CAS No. 756525-99-2

Mal-amido-PEG4-NHS

Cat. No. B608811
CAS RN: 756525-99-2
M. Wt: 513.5
InChI Key: XSRYGQJQNPJNKZ-UHFFFAOYSA-N
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Description

Mal-amido-PEG4-NHS is a PEG derivative containing a maleimide group and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

The synthesis of Mal-amido-PEG4-NHS involves the use of chemical groups that react with primary amines . These primary amines are positively charged at physiologic pH; therefore, they occur predominantly on the outside surfaces of native protein tertiary structures where they are readily accessible to conjugation reagents introduced into the aqueous medium .


Molecular Structure Analysis

The molecular formula of Mal-amido-PEG4-NHS is C22H31N3O11 . The molecular weight is 513.5 g/mol . The structure includes a maleimide group and an NHS ester, connected by a hydrophilic PEG spacer .


Chemical Reactions Analysis

The NHS ester in Mal-amido-PEG4-NHS can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . The maleimide group will react with a thiol group to form a covalent bond .


Physical And Chemical Properties Analysis

The molecular weight of Mal-amido-PEG4-NHS is 513.5 g/mol . The compound is stored at -20°C .

Scientific Research Applications

Protein Labeling

“Mal-amido-PEG4-NHS” is a PEG derivative containing a maleimide group and an NHS ester . The NHS ester can be used to label the primary amines (-NH2) of proteins . This is a common technique in protein biology, where the NHS ester reacts with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .

Oligonucleotide Labeling

The NHS ester in “Mal-amido-PEG4-NHS” can also be used to label amine-modified oligonucleotides . This allows for the attachment of various probes and tags to oligonucleotides, which can be useful in a variety of research applications, such as fluorescence in situ hybridization (FISH) and other molecular biology techniques.

Crosslinking

The maleimide group in “Mal-amido-PEG4-NHS” will react with a thiol group to form a covalent bond . This enables the connection of biomolecules with a thiol, which is a common technique used in crosslinking studies. Crosslinking is a valuable tool in studying protein-protein interactions and protein conformational changes.

Drug Delivery

The hydrophilic PEG spacer in “Mal-amido-PEG4-NHS” increases solubility in aqueous media . This property makes it a potential candidate for use in drug delivery systems, where increasing the solubility of therapeutic agents can improve their bioavailability and efficacy.

Bioconjugation

“Mal-amido-PEG4-NHS” can be used in bioconjugation, a process that involves joining two biomolecules together. The NHS ester and maleimide groups in “Mal-amido-PEG4-NHS” allow it to react with primary amines and thiols, respectively, which are common functional groups found in biomolecules .

Mechanism of Action

Safety and Hazards

When handling Mal-amido-PEG4-NHS, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As a PEG-based PROTAC linker, Mal-amido-PEG4-NHS has potential applications in the synthesis of PROTACs . Its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system could be leveraged in future research and development .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRYGQJQNPJNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679820
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-amido-PEG4-NHS

CAS RN

756525-99-2
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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